3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one

Übersicht

Beschreibung

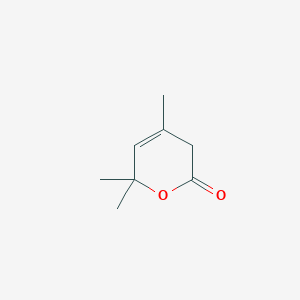

3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . It is a heterocyclic compound featuring a pyran ring, which is a six-membered ring containing one oxygen atom. This compound is known for its unique structural properties and is used in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 2H-pyran-2-one with 3-chloro-3,6-dihydro-4,6,6-trimethyl . The reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The exact methods may vary depending on the manufacturer, but they generally involve similar principles to those used in laboratory synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into other derivatives with different functional groups.

Substitution: It can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one has the molecular formula and a molecular weight of 140.1797 . It has a refractive index of n20/D 1.463 and a boiling point of 92-93 °C at 2 mmHg .

Mechanistic Studies

This compound is used in mechanistic studies related to ring-opening and decarboxylation reactions . Density Functional Theory (DFT) calculations suggest an activation barrier of 95 kJ/mol for the one-step concerted ring-opening and decarboxylation of this compound .

Decarboxylation Reactions: Research indicates that this compound can undergo decarboxylation in the absence of a catalyst via a retro-Diels-Alder (rDA) reaction . For example, when a similar compound, this compound (10), was reacted in a tetrahydrofuran (THF)/water mixture, it showed a 22% conversion, with significant amounts of highly reactive and volatile products. In contrast, when THF was the solvent, no conversion occurred under the same reaction conditions .

Pharmaceutical Applications

Pyran-2-ones and 5,6-dihydropyranones are useful in the treatment of HIV and other retroviruses . The 4-hydroxy-5,6-dihydropyrone structure is a flexible framework for building potent active site inhibitors of HIV protease .

HIV Protease Inhibitors: Dihydropyrones can be modified to increase their potency as HIV protease inhibitors. For instance, parent dihydropyrone 1c (5,6-dihydro-4-hydroxy-6-phenyl-3-[(2-phenylethyl)thio]-2H-pyran-2-one) was elaborated into compounds with greater than a 100-fold increase in potency . By attaching hydrophobic and hydrophilic side chains at the 6-position of the dihydropyrone, researchers aimed to mimic effective substrates at P2 and P2' sites, enhancing the inhibitory effect .

General Biological Activities

Pyran derivatives possess antibacterial, antiviral, and anti-inflammatory activities . They have been explored for treating HIV, hepatitis C, and herpes infections . Moreover, they serve as agrochemicals like insecticides and herbicides .

Tables of Applications

Wirkmechanismus

The mechanism of action of 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which it is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects. Understanding these interactions is crucial for its application in drug development and other fields.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one include:

- 4-Hydroxy-3,6-dimethyl-2H-pyran-2-one

- 2H-Pyran-2-one, tetrahydro-4,4,6-trimethyl

- 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-4(3H)-one

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration and the resulting chemical properties. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.

Biologische Aktivität

3,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one, also known as a pyran derivative, has garnered attention due to its diverse biological activities. This compound belongs to a class of organic compounds characterized by a six-membered heterocyclic structure containing both carbon and oxygen atoms. The unique arrangement of substituents on the pyran ring influences its chemical properties and biological interactions.

- Molecular Formula : C10H16O2

- Molecular Weight : Approximately 168.24 g/mol

- Structure : The compound features three methyl groups at the 4, 6, and 6 positions of the pyran ring, contributing to its distinct characteristics.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : Studies have shown that this compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.

- Antimicrobial Properties : Preliminary investigations suggest that it possesses antimicrobial properties against certain bacterial strains. This could be attributed to its ability to disrupt microbial cell membranes .

- Anti-inflammatory Effects : There is evidence supporting its role in modulating inflammatory pathways, potentially making it useful in treating inflammatory diseases .

- Neuroprotective Effects : Some studies have linked the compound to neuroprotective activities, indicating potential applications in neurodegenerative disorders such as Alzheimer's disease .

Case Study 1: Antioxidant Activity

A study published in Journal of Agricultural and Food Chemistry demonstrated that this compound significantly reduced oxidative damage in neuronal cells when tested under controlled conditions. The compound showed a dose-dependent response in reducing malondialdehyde (MDA) levels, a marker of lipid peroxidation.

Case Study 2: Antimicrobial Activity

Research conducted by PMC highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating promising potential as a natural preservative in food products .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals the unique biological profile of this compound:

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| 4-Hydroxy-3-methylpyran-2-one | Moderate | Low | No |

| 5-Methylpyran-2-one | Low | Moderate | No |

Eigenschaften

IUPAC Name |

4,6,6-trimethyl-3H-pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-6-4-7(9)10-8(2,3)5-6/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUXODGJQOPQHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC(=O)C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300097 | |

| Record name | 4,6,6-Trimethyl-3,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22954-83-2 | |

| Record name | 22954-83-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6,6-Trimethyl-3,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.